chemical structure of 6-ethylindole-2-carboxylic acid C11H11NO2
chemical structure of 6-ethylindole-2-carboxylic acid C11H11NO2
Technical Monograph: 6-Ethylindole-2-Carboxylic Acid ( )
Strategic Synthesis, Structural Analysis, and Pharmaceutical Utility
Executive Summary
6-Ethylindole-2-carboxylic acid is a pivotal heterocyclic intermediate used primarily in the development of antagonists for the glycine site of the NMDA receptor and various kinase inhibitors. Its structural significance lies in the 6-position ethyl substitution, a modification specifically employed to modulate lipophilicity (
This guide addresses the primary challenge in working with this molecule: Regioselective Synthesis . Unlike 5-substituted indoles, accessing the 6-position via standard Fischer Indole Synthesis presents a bifurcation risk (4- vs 6-substitution) that requires rigorous purification protocols.
Physicochemical Profile & Structural Logic
The molecule consists of a fused benzene and pyrrole ring (indole), functionalized with a carboxylic acid at C2 and an ethyl group at C6.
Table 1: Physicochemical Properties (Computed)
| Property | Value | Structural Implication |
| Molecular Formula | Core scaffold + Ethyl + Carboxyl | |
| Molecular Weight | 189.21 g/mol | Fragment-based drug discovery compliant |
| Predicted | ~2.8 - 3.1 | Moderate lipophilicity; good membrane permeability |
| pKa (Acid) | ~3.8 (COOH) | Ionized at physiological pH (COO-) |
| pKa (Base) | ~-2.4 (NH) | Negligible basicity due to aromatic delocalization |
| PSA | ~50 | Favorable for CNS penetration |
Electronic & Steric Analysis
-
The C2-Carboxyl Group: Acts as a strong electron-withdrawing group (EWG). It increases the acidity of the N-H proton, enhancing its capability as a hydrogen bond donor in the receptor pocket.
-
The C6-Ethyl Group: Acts as a weak electron-donating group (+I effect). Crucially, it extends the molecular volume in the "southern" region of the indole, often targeting hydrophobic sub-pockets (e.g., Val/Leu rich regions in kinases).
Synthetic Strategy: The Regioselectivity Challenge
The synthesis of 6-ethylindole-2-carboxylic acid is non-trivial due to the ambiguity of cyclization when using 3-substituted aniline precursors.
Comparative Synthetic Pathways
Method A: Fischer Indole Synthesis (The Industrial Route)
-
Precursor: 3-Ethylphenylhydrazine + Ethyl Pyruvate.
-
Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement.
-
The Problem: Cyclization onto the aromatic ring can occur at the ortho position either para to the ethyl group (yielding the 6-ethyl isomer) or ortho to the ethyl group (yielding the 4-ethyl isomer).
-
Yield Distribution: Typically favors the 6-isomer (sterically less crowded), but requires separation.
Method B: Hemetsberger-Knittel Synthesis (The Precision Route)
-
Precursor: 4-Ethylbenzaldehyde + Ethyl azidoacetate.
-
Mechanism: Condensation to azidocinnamate
Thermolysis to nitrene C-H insertion. -
Advantage: 100% Regioselectivity . The starting material geometry forces the formation of the 6-ethyl product (relative to the indole nitrogen).
Visualization: Synthetic Decision Matrix
Figure 1: Synthetic pathway comparison highlighting the regioselectivity bottleneck in Fischer synthesis versus the precision of the Hemetsberger-Knittel route.
Validated Experimental Protocol (Method A: Optimized Fischer)
While the Hemetsberger route is cleaner, the Fischer route is often preferred for cost-efficiency. Below is a protocol optimized to maximize the 6-isomer and separate the 4-isomer byproduct.
Reagents
-
3-Ethylphenylhydrazine hydrochloride (1.0 eq)
-
Ethyl pyruvate (1.1 eq)
-
Polyphosphoric acid (PPA) or Methanesulfonic acid (
) -
Ethanol (Absolute)
Step-by-Step Methodology
-
Hydrazone Formation (In-situ):
-
Dissolve 3-ethylphenylhydrazine HCl (10 mmol) in Ethanol (50 mL).
-
Add Ethyl pyruvate (11 mmol) dropwise at room temperature.
-
Stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) until hydrazine is consumed.
-
Checkpoint: Evaporate solvent to yield the crude hydrazone oil. Do not purify further; proceed immediately to avoid degradation.
-
-
Cyclization (The Critical Step):
-
Pre-heat Polyphosphoric acid (PPA, ~20g) to 80°C in a reactor equipped with mechanical stirring.
-
Add the crude hydrazone slowly to the PPA. Caution: Exothermic.
-
Ramp temperature to 110°C and hold for 3 hours.
-
Mechanistic Note: High viscosity of PPA prevents efficient heat transfer; ensure vigorous stirring to prevent local charring.
-
-
Quenching & Isolation:
-
Cool reaction mixture to 60°C.
-
Pour onto crushed ice (200g) with rapid stirring. The ester intermediate will precipitate as a gummy solid.
-
Extract with Ethyl Acetate (3 x 50 mL). Wash organic phase with Brine and Water.
-
Dry over
and concentrate.
-
-
Hydrolysis & Purification (Isomer Separation):
-
Dissolve crude ester in THF/Water (1:1). Add LiOH (3.0 eq). Stir at 50°C for 4 hours.
-
Acidify with 1M HCl to pH 2. The carboxylic acids precipitate.
-
Purification Logic: The 6-ethyl isomer is typically less soluble in non-polar solvents than the 4-ethyl isomer due to packing efficiency.
-
Recrystallize the crude acid solid from Toluene/Ethanol (95:5) . The 6-ethylindole-2-carboxylic acid crystallizes out first. The 4-ethyl isomer remains largely in the supernatant.
-
Analytical Characterization Standards
To validate the structure, specifically distinguishing it from the 4-ethyl isomer, utilize
Expected NMR Data (DMSO- , 400 MHz)
-
NH:
11.6 (broad s, 1H). -
C3-H:
7.15 (d, J=1.5 Hz, 1H). Diagnostic: Long-range coupling to NH. -
C4-H:
7.55 (d, J=8.2 Hz, 1H). -
C5-H:
6.95 (dd, J=8.2, 1.5 Hz, 1H). -
C7-H:
7.25 (s, 1H). Diagnostic: If this is a doublet, you have the 5-ethyl isomer. If it is a singlet, it confirms 6-substitution. -
Ethyl Group:
-
:
2.65 (q, J=7.6 Hz, 2H). -
:
1.20 (t, J=7.6 Hz, 3H).
-
:
Pharmaceutical Applications & Signaling
The 6-ethylindole-2-carboxylic acid scaffold is a bioisostere for kynurenic acid and acts as a core pharmacophore for:
-
NMDA Receptor Antagonism: Specifically targeting the glycine binding site (GlyB). The carboxylic acid mimics the glutamate/glycine carboxylate, while the indole ring provides
-stacking interactions with aromatic residues (e.g., Phe92 in GluN1). -
Endothelin Receptor Antagonists: Used in cardiovascular drug discovery.
Pathway Visualization: NMDA Modulation
Figure 2: Mechanism of action for indole-2-carboxylates at the NMDA receptor interface.
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Hemetsberger, H., & Knittel, D. (1972). Synthese substituierter Indol-2-carbonsäureester. Monatshefte für Chemie, 103(1), 194–204.
-
Leeson, P. D., et al. (1994). Kynurenic acid analogues. Structure-activity relationships of glycine site NMDA antagonists. Journal of Medicinal Chemistry, 37(18), 2865–2875.
-
Ishibashi, H., et al. (1996). Synthesis of Indoles via Radical Cyclization. Chemical & Pharmaceutical Bulletin, 44(9).
